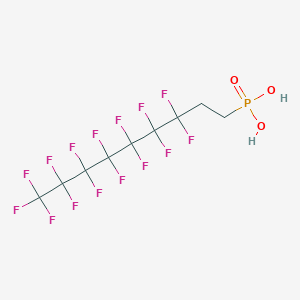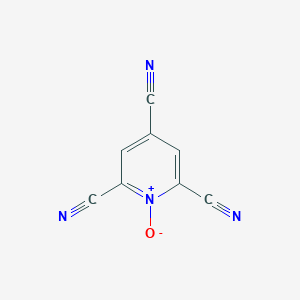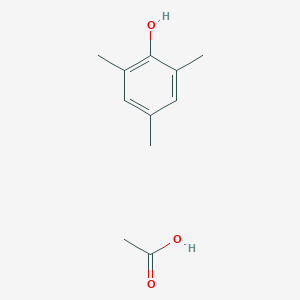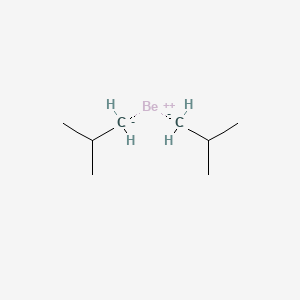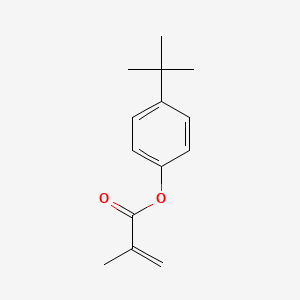
9,10-Dihydro-9,10-propanoanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dihydro-9,10-propanoanthracene is an organic compound with the molecular formula C₁₇H₁₆ It is a derivative of anthracene, characterized by the addition of a propano group across the 9 and 10 positions of the anthracene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydro-9,10-propanoanthracene typically involves cycloaddition reactions. One common method is the [4+2] cycloaddition of α-bromoacrolein with 9-allyl-anthracene, followed by ring expansion and samarium diiodide deoxygenation . The reaction conditions for this synthesis include:
- Allylmagnesium bromide, THF, room temperature, 8 hours
- α-bromoacrolein, 80°C, 24 hours
- Samarium diiodide, THF, room temperature, 4 hours
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes and ensuring the availability of high-purity reagents.
Analyse Chemischer Reaktionen
Types of Reactions: 9,10-Dihydro-9,10-propanoanthracene undergoes various chemical reactions, including:
- Oxidation : It can be oxidized to form corresponding quinones.
- Reduction : Reduction reactions can convert it back to simpler anthracene derivatives.
- Substitution : Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
- Oxidizing agents : Potassium permanganate, chromium trioxide
- Reducing agents : Lithium aluminum hydride, sodium borohydride
- Substitution reagents : Halogens, nitrating agents
- Oxidation : Anthraquinone derivatives
- Reduction : Dihydroanthracene derivatives
- Substitution : Halogenated or nitrated anthracene derivatives
Wissenschaftliche Forschungsanwendungen
9,10-Dihydro-9,10-propanoanthracene has several scientific research applications:
- Chemistry : Used as a precursor in the synthesis of more complex organic molecules.
- Biology : Studied for its potential biological activities, including anti-inflammatory and cytotoxic properties .
- Medicine : Investigated for its potential use in developing new pharmaceuticals, particularly antidepressants .
- Industry : Utilized in the development of organic semiconductors and materials for optoelectronic devices .
Wirkmechanismus
The mechanism of action of 9,10-Dihydro-9,10-propanoanthracene in biological systems involves its interaction with molecular targets such as enzymes and receptors. It can modulate various biochemical pathways, leading to its observed biological effects. For example, its anti-inflammatory activity may be due to the inhibition of specific enzymes involved in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 9,10-Dihydro-9,10-ethanoanthracene
- 9,10-Dihydro-9,10-diphenylanthracene
- 9,10-Dihydroxyanthracene
Uniqueness: 9,10-Dihydro-9,10-propanoanthracene is unique due to its specific tetracyclic structure, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
23417-02-9 |
|---|---|
Molekularformel |
C17H16 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
tetracyclo[6.6.3.02,7.09,14]heptadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C17H16/c1-2-7-13-12(6-1)16-10-5-11-17(13)15-9-4-3-8-14(15)16/h1-4,6-9,16-17H,5,10-11H2 |
InChI-Schlüssel |
UQALHAGFFLLMCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C3=CC=CC=C3C(C1)C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


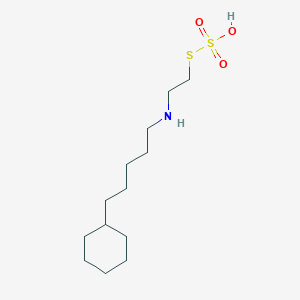
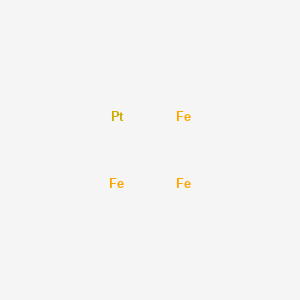
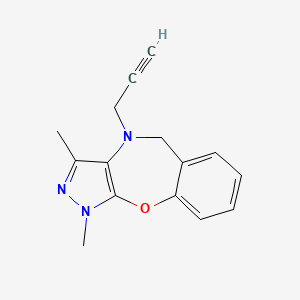

![5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one](/img/structure/B14709334.png)

![6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B14709352.png)
